

GPR35: A Novel Therapeutic Target in Metabolic Disorders - A Technical Guide

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Compound of Interest

Compound Name: GPR35 agonist 1

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Executive Summary: G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized for its significant role in metabolic homeostasis. Expressed in key metabolic tissues including the gastrointestinal tract, adipose tissue, and immune cells, GPR35 is implicated in the regulation of both glucose and lipid metabolism. Preclinical evidence demonstrates that modulation of GPR35 activity can impact body weight, glucose tolerance, and inflammatory responses associated with metabolic dysfunction. This technical guide provides an in-depth overview of GPR35 signaling, its function in metabolic health, and its potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. Detailed experimental protocols and quantitative data from key studies are presented to support researchers and drug development professionals in this emerging field.

Introduction to GPR35

Initially identified in 1998, G protein-coupled receptor 35 (GPR35) has remained an "orphan" receptor for many years due to the lack of definitively identified endogenous ligands with high potency. However, a growing body of research has begun to elucidate its physiological functions, particularly in the context of inflammation and metabolic diseases. GPR35 is a class A rhodopsin-like GPCR and is expressed in various tissues critical to metabolic regulation.^[1] Its role as a potential integration node for inflammatory and metabolic signals makes it a compelling target for therapeutic intervention in metabolic syndrome.^[2]

Tissue Expression Profile of GPR35

GPR35 exhibits a distinct expression pattern in tissues and cells that are central to metabolic control. Quantitative analysis reveals significant expression in the gastrointestinal tract, particularly the small intestine and colon, as well as in immune cells.[3] Lower but notable expression is also found in adipose tissue and the pancreas.[4]

Tissue/Cell Type	Relative Expression Level	Species	Method	Reference
Colon	High	Human / Mouse	qRT-PCR	[5]
Small Intestine	High	Human / Rat	Northern Blot / qRT-PCR	[4]
Pancreas	Moderate	Human	RT-PCR	
Adipose Tissue	Low to Moderate	Human / Mouse	qRT-PCR	
Liver	Low	Mouse	qRT-PCR	
Immune Cells (Monocytes, T-cells)	High	Human	qRT-PCR	

This table synthesizes data from multiple sources; direct quantitative comparison between studies may be limited by differing methodologies.

GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades through coupling to multiple G protein families and through G protein-independent pathways involving β -arrestins. The predominant signaling pathways implicated in its metabolic functions are through Gai/o, G α 12/13, and β -arrestin-2.[1][3]

G Protein-Dependent Signaling

- **Gai/o Pathway:** Coupling to Gai/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity

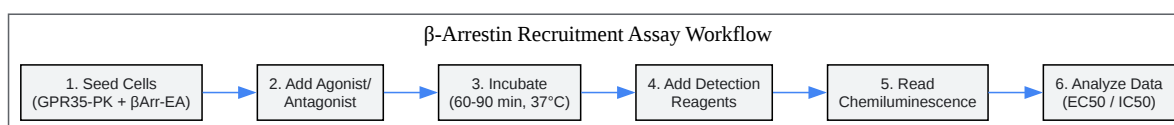
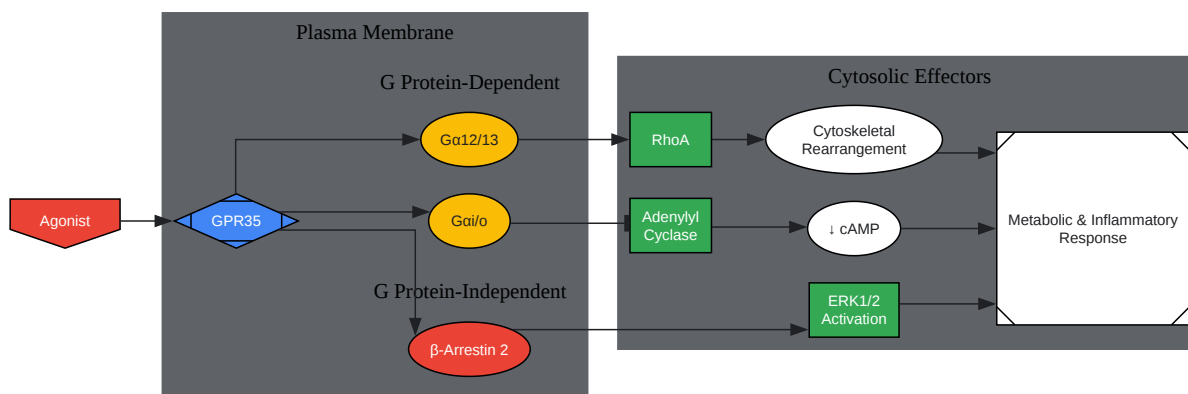
of downstream effectors like Protein Kinase A (PKA) and influence cellular metabolic processes.[3]

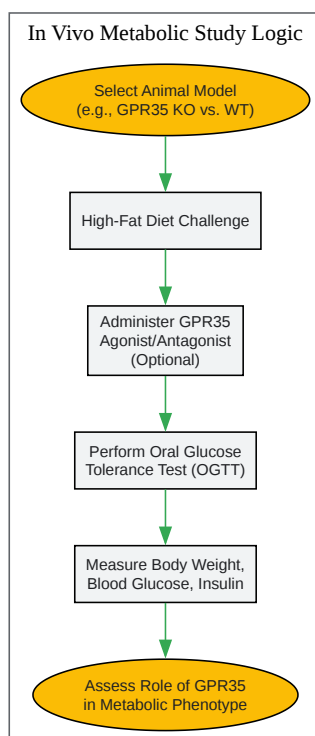
- **Gα12/13 Pathway:** Activation of Gα12/13 proteins engages Rho GTPases, particularly RhoA. This pathway is primarily associated with the regulation of the actin cytoskeleton, cell shape, and motility, but also plays a role in metabolic signaling.[3]

β-Arrestin-Mediated Signaling

Upon agonist binding, GPR35 can recruit β-arrestin-2. This interaction not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[1][3] This G protein-independent signaling arm adds another layer of complexity to GPR35's function and offers opportunities for the development of biased agonists.

Below is a diagram illustrating the primary signaling pathways activated by GPR35.





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